molecular formula C14H9F3O B1349251 2-[3-(Trifluoromethyl)phenyl]benzaldehyde CAS No. 223575-93-7

2-[3-(Trifluoromethyl)phenyl]benzaldehyde

Cat. No.: B1349251
CAS No.: 223575-93-7
M. Wt: 250.21 g/mol
InChI Key: STRFWILZQHGWOK-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenyl]benzaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to a benzaldehyde moiety

Mechanism of Action

Target of Action

It’s known that this compound has been used in the preparation of various other compounds , suggesting that it may interact with a broad range of molecular targets.

Mode of Action

It’s known to be used as an electrophilic component in a wide array of reactions . This suggests that it may interact with its targets through electrophilic addition or substitution mechanisms.

Result of Action

It’s known to be used in the preparation of various other compounds , suggesting that it may have diverse effects depending on the context of its use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)phenyl]benzaldehyde typically involves the introduction of a trifluoromethyl group to a benzaldehyde precursor. One common method is the trifluoromethylation of benzaldehyde derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts in the presence of a base. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)phenyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(Trifluoromethyl)phenyl]benzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)benzaldehyde
  • 3-(Trifluoromethyl)benzaldehyde
  • 4-(Trifluoromethyl)benzaldehyde

Uniqueness

2-[3-(Trifluoromethyl)phenyl]benzaldehyde is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various applications .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O/c15-14(16,17)12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-18/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRFWILZQHGWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362699
Record name 2-[3-(trifluoromethyl)phenyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223575-93-7
Record name 2-[3-(trifluoromethyl)phenyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 223575-93-7
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